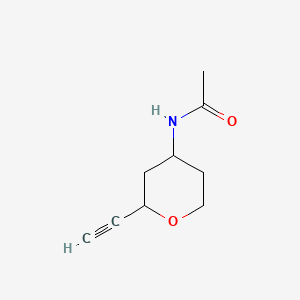

![molecular formula C7H8BNO2 B595747 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-08-5](/img/structure/B595747.png)

4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Wirkmechanismus

Target of Action

The primary target of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase (PDE)-4 . PDE-4 is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Mode of Action

this compound acts as a potent inhibitor of PDE-4 . It binds to the catalytic domain of PDE-4, where its oxaborole moiety chelates with the catalytic bimetal center, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting PDE-4, this compound increases the levels of cAMP within cells . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to reduced inflammation and immune responses . This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .

Pharmacokinetics

It is known that the compound can penetrate the skin and inhibit the transcription of certain interleukins .

Result of Action

The inhibition of PDE-4 by this compound leads to a decrease in the production of pro-inflammatory cytokines . This results in reduced inflammation and immune responses, which can be beneficial in the treatment of skin diseases like psoriasis and atopic dermatitis .

Biochemische Analyse

Biochemical Properties

4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a backbone component in the formation of hydrogels, demonstrating excellent adhesion properties and self-healing properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound have been observed to change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been described . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

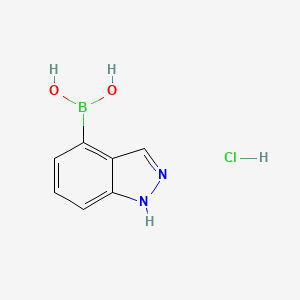

The synthesis of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 4-aminophenol with boric acid or boronic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the oxaborole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different boron-containing derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxaborole ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the boron atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a variety of functionalized derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Crisaborole: Another PDE4 inhibitor used in the treatment of atopic dermatitis.

Tavaborole: Used as an antifungal agent targeting leucyl-tRNA synthetase.

Other Benzoxaboroles: Various derivatives with different functional groups that exhibit unique biological activities.

Uniqueness

Its ability to form reversible covalent bonds with nucleophiles makes it a valuable scaffold for drug development and other scientific research .

Eigenschaften

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJIWOQDMNIQCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)

![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)